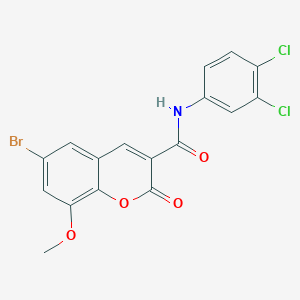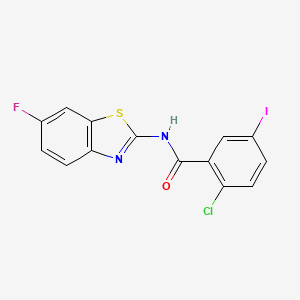![molecular formula C18H23N3O4S B3616354 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3616354.png)
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide
Übersicht
Beschreibung
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butylsulfamoyl group attached to a phenoxy ring, which is further connected to an acetamide group bonded to a pyridin-4-ylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the phenoxy intermediate, which is then subjected to sulfonation to introduce the tert-butylsulfamoyl group. The final step involves the coupling of this intermediate with pyridin-4-ylmethyl acetamide under specific reaction conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The phenoxy and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the functional groups present in the molecule, which facilitate binding and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
Uniqueness
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its tert-butylsulfamoyl group, in particular, provides steric hindrance and stability, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-18(2,3)21-26(23,24)16-6-4-15(5-7-16)25-13-17(22)20-12-14-8-10-19-11-9-14/h4-11,21H,12-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMICVHVOUWOATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3616276.png)
![N-(3-acetylphenyl)-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide](/img/structure/B3616278.png)
![2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3616279.png)

![2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B3616288.png)
![4-{[methyl(4-methylphenyl)carbamoyl]oxy}phenyl N-methyl-N-(4-methylphenyl)carbamate](/img/structure/B3616297.png)
![2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B3616303.png)
![2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3616313.png)
![(4-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone](/img/structure/B3616316.png)

![1-(2-CHLORO-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(2,4-DIMETHYLBENZOYL)THIOUREA](/img/structure/B3616336.png)
![Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate](/img/structure/B3616340.png)
![2-[(4-Bromophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B3616352.png)
![Ethyl 4-[[2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3616366.png)
